molecular formula C21H22N6 B11235639 N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11235639
M. Wt: 358.4 g/mol
InChI Key: NPXARRWGMOEPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-4-22-21-25-19(24-16-11-14(2)10-15(3)12-16)18-13-23-27(20(18)26-21)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,24,25,26)

InChI Key

NPXARRWGMOEPPJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylaniline with ethyl isocyanate to form an intermediate, which is then cyclized with 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of these enzymes, preventing their phosphorylation activity and thereby disrupting key signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities. Its ability to inhibit multiple kinases makes it a versatile candidate for therapeutic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.